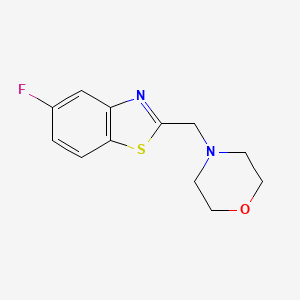

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole

Description

Historical Development of Benzothiazole Research

Benzothiazole, first synthesized in 1879 by August Wilhelm von Hofmann via cyclization reactions involving 2-aminothiophenol and aldehydes, has evolved from a laboratory curiosity to a cornerstone of medicinal chemistry. Early applications focused on its role as a vulcanization accelerator for rubber, but the discovery of naturally occurring benzothiazoles—such as 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A) in Vaccinium macrocarpon (American cranberry)—highlighted its biological relevance. The planar, aromatic 10π-electron system of benzothiazole enables π-π stacking interactions with biological targets, while the thiazole ring’s electron-withdrawing nature facilitates electrophilic substitutions at the 2- and 6-positions. By the mid-20th century, derivatives like 2-arylbenzothiazoles demonstrated antitumor activity, catalyzing interest in their structural optimization for therapeutic use.

Significance of Fluorinated Heterocycles in Medicinal Chemistry

Fluorine’s incorporation into heterocycles has become a hallmark of modern drug design. Approximately 40% of FDA-approved small-molecule drugs now contain fluorine, a trend driven by its ability to modulate physicochemical properties. Key effects of fluorine substitution include:

| Property Modulation | Mechanism | Example Impact on Drug Design |

|---|---|---|

| Metabolic stability | Blocking cytochrome P450 oxidation sites | Prolonged half-life |

| Lipophilicity | Electron-withdrawing C–F bond | Enhanced membrane permeability |

| pK~a~ tuning | Inductive effects on adjacent groups | Improved solubility at physiological pH |

In benzothiazoles, fluorination at the 5- or 6-position alters electron density across the fused ring system, potentially enhancing binding affinity to enzymes like oxidoreductases. For instance, fluorinated benzothiazoles exhibit improved inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), a target in neurodegenerative diseases.

Morpholine Moiety in Drug Discovery

The morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—is widely employed to improve pharmacokinetic profiles. Its oxygen atom participates in hydrogen bonding, enhancing aqueous solubility, while the nitrogen enables protonation under physiological conditions, facilitating membrane traversal. In 5-fluoro-2-(morpholinomethyl)-1,3-benzothiazole, the morpholinomethyl group at C2 likely serves dual roles:

- Steric modulation : The methylene spacer adjusts the morpholine’s spatial orientation, optimizing interactions with hydrophobic enzyme pockets.

- Solubility enhancement : Morpholine’s polarity counterbalances the lipophilic benzothiazole core, improving bioavailability.

Recent studies highlight morpholine-containing drugs like gefitinib (an EGFR inhibitor), where the morpholine ring contributes to target affinity and selectivity.

Current Research Landscape and Knowledge Gaps

Despite advances, critical gaps persist in understanding this compound:

- Synthetic challenges : Current routes to 2-morpholinomethylbenzothiazoles rely on multi-step sequences involving thiobenzamide intermediates and Jacobsen cyclization with K~3~Fe(CN)~6~. These methods suffer from moderate yields (45–70%) and require toxic reagents like Lawesson’s reagent.

- Structure-activity relationships (SAR) : The interplay between fluorine’s electronic effects and morpholine’s steric contributions remains underexplored. For example, fluorination may alter the basicity of the morpholine nitrogen, affecting protonation-dependent binding.

- Target identification : While fluorinated benzothiazoles show promise as NQO2 inhibitors, their interaction with other targets (e.g., kinases, GPCRs) is poorly characterized.

Ongoing efforts aim to address these gaps through computational modeling, green chemistry approaches, and high-throughput screening. For instance, samarium triflate-catalyzed cyclizations offer a sustainable alternative for synthesizing 2-substituted benzothiazoles, potentially adaptable to morpholinomethyl derivatives.

Properties

IUPAC Name |

4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFGPECWYGGUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole typically involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with morpholine under specific conditions. The process begins with the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This reaction is carried out in a continuous-flow millireactor system, which offers better control over impurity formation and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar continuous-flow techniques. The use of advanced reactors ensures optimal reaction conditions, such as temperature and residence time, to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

The primary application of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole lies in its potential as an anticancer agent. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action:

- The compound has been shown to modulate critical proteins involved in cell cycle regulation, such as cyclin D1 and Skp2, leading to G1 cell cycle arrest.

- It influences tumor suppressor proteins like PTEN and p53, indicating its potential to affect oncogenic pathways.

Case Study: Efficacy Against Breast Cancer

A study investigated the efficacy of this compound against the MDA-MB-231 breast cancer cell line. The results indicated that it significantly inhibited cell proliferation with an IC50 value of 10.77 µM, targeting the transcription factor FOXM1.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 10.77 | FOXM1 |

| FDI-6 (reference) | 20.79 | FOXM1 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Derivatives of benzothiazole have shown promising activity against various bacterial strains.

Study Overview:

Research conducted on derivatives similar to this compound demonstrated effective antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. Studies have revealed that it may inhibit key oncogenic pathways by affecting microRNA expression profiles and regulatory proteins involved in apoptosis.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA methylation or protein synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural differences between 5-fluoro-2-(morpholinomethyl)-1,3-benzothiazole and analogous compounds:

Key Observations :

- Morpholinomethyl vs.

- Fluorine Position : Fluorine at position 5 (target compound) vs. position 6 in alters electronic distribution and steric interactions with biological targets.

- Aryl vs. Heterocyclic Substituents : The 4-methoxyphenyl group in enhances planarity, favoring π-π stacking, whereas the azidostyryl group in enables bioorthogonal click chemistry applications.

Physicochemical Properties

Notes:

- The morpholine group reduces lipophilicity (lower LogP) compared to methyl or aryl substituents.

Biological Activity

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole (CAS No. 400074-41-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with a fluorine atom and a morpholinomethyl substituent. Its unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that it may inhibit key oncogenic pathways, particularly those mediated by transcription factors such as FOXM1, which is overexpressed in various cancers.

Inhibition of FOXM1

FOXM1 is a transcription factor that plays a crucial role in tumor growth and progression. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on FOXM1, leading to reduced proliferation and increased apoptosis in cancer cell lines. For instance, derivatives with structural similarities demonstrated IC50 values ranging from 6.13 µM to 12.86 µM against breast cancer cell lines, indicating potent activity compared to existing inhibitors .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This effect is mediated by the downregulation of critical genes involved in cell cycle progression and survival .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, supporting its potential application in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against the MDA-MB-231 breast cancer cell line revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to the inhibition of FOXM1 activity, leading to decreased expression of downstream targets such as Cyclin D1 and MMP-2 .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 10.77 | FOXM1 |

| FDI-6 (reference) | 20.79 | FOXM1 |

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of benzothiazole were synthesized and tested against Acinetobacter baumannii and Pseudomonas aeruginosa. The study indicated that compounds with similar structural motifs exhibited promising antimicrobial activity, suggesting that this compound could be further explored as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole?

- Methodological Answer : Synthesis typically involves functionalizing the benzothiazole core. For example, morpholinomethyl groups can be introduced via nucleophilic substitution or Mannich-type reactions. Evidence from analogous benzothiazole derivatives suggests using microwave-assisted synthesis (e.g., 130°C in ethanol with phenacyl bromides) to enhance reaction efficiency and yield . Alternatively, Vilsmeier-Haack reagent (DMF/POCl₃) has been employed to form carbaldehyde intermediates, which can undergo further functionalization . Purification via column chromatography is critical to isolate the target compound, as demonstrated in benzothiazole triazole derivatives .

Q. How should structural characterization of this compound be conducted?

- Methodological Answer :

- Spectroscopy : Use , , and IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1650 cm⁻¹ for benzothiazoles ).

- X-ray Crystallography : For definitive structural elucidation, single-crystal X-ray diffraction can resolve bond lengths and dihedral angles between the benzothiazole core and substituents, as seen in fluorinated benzothiazole-imidazole hybrids .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Screen for bioactivity using:

- Antimicrobial Assays : Broth microdilution against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv, as in 2-aryl benzothiazole derivatives ).

- Enzyme Inhibition : Test inhibition of HIV-1 protease or inflammatory mediators (e.g., COX-2) based on benzothiazoles' reported antiviral and anti-inflammatory properties .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antitumor potential, referencing benzothiazole derivatives with IC₅₀ values <10 μM .

Advanced Research Questions

Q. How can contradictions in biological activity data be systematically addressed?

- Methodological Answer :

- Purity Verification : Re-characterize the compound via HPLC or to rule out impurities, as inconsistencies in antituburcular activity of 2-aryl benzothiazoles were linked to purity variations .

- Assay Reproducibility : Repeat assays under standardized conditions (e.g., pH, temperature, solvent controls). For example, discrepancies in antifungal activity may arise from solvent-DMSO interactions .

- Mechanistic Studies : Use molecular docking to validate target engagement (e.g., binding to HIV-1 protease active sites ) or probe off-target effects via proteomic profiling.

Q. What strategies optimize pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., sulfonyl or carboxylate) to the morpholinomethyl side chain, as seen in fluorinated benzoxaboroles .

- Metabolic Stability : Perform microsomal stability assays (e.g., rat liver microsomes) and modify metabolically labile sites (e.g., replace methyl groups with trifluoromethyl ).

- BBB Penetration : Calculate logP/logD values (target ~2–3) and use PAMPA-BBB assays, guided by CNS-active benzothiazole derivatives .

Q. How can structure-activity relationships (SAR) be established for morpholinomethyl-substituted benzothiazoles?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., halogens, methoxy, nitro) at the 5-fluoro position .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity, leveraging crystallographic data from fluorinated benzothiazole-imidazole hybrids .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with morpholine oxygen) using docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.